molecular formula C24H19BrN2O2S B11580998 [3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

[3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone

Cat. No.: B11580998
M. Wt: 479.4 g/mol
InChI Key: VHQGBQWOTDBRDH-UHFFFAOYSA-N
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Description

2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halides, organometallic reagents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOBENZOYL)-6-CYCLOPROPYL-4-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19BrN2O2S

Molecular Weight

479.4 g/mol

IUPAC Name

[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C24H19BrN2O2S/c1-29-17-10-6-13(7-11-17)18-12-19(14-2-3-14)27-24-20(18)21(26)23(30-24)22(28)15-4-8-16(25)9-5-15/h4-12,14H,2-3,26H2,1H3

InChI Key

VHQGBQWOTDBRDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)C5CC5

Origin of Product

United States

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